1,4-Diethylindolin-2-one
Description
1,4-Diethylindolin-2-one is a substituted indolinone derivative characterized by ethyl groups at the 1- and 4-positions of its bicyclic structure. The addition of ethyl groups increases its molecular weight to approximately 189.25 g/mol (C₁₂H₁₅NO) and enhances lipophilicity compared to unsubstituted indolin-2-one.
Properties
Molecular Formula |
C₁₂H₁₅NO |
|---|---|
Molecular Weight |
189.25 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indolin-2-one Derivatives
- 5-Aminoindolin-2-one Hydrochloride (CAS 120266-80-0, Similarity: 0.98 to indolin-2-one) Key Differences: The amino group at the 5-position introduces polarity, reducing LogP compared to 1,4-diethylindolin-2-one. Physicochemical Properties:
- Biological Relevance: The amino group may enhance hydrogen bonding, improving target affinity but reducing BBB permeability compared to ethyl-substituted analogs .
Heterocyclic Analogs
- 1,4-Dimethylpyrrolidin-2-one (CAS N/A, Pyrrolidinone core) Structural Differences: A 5-membered lactam ring vs. indolin-2-one’s 6-membered bicyclic system. Methyl substituents at 1,4-positions reduce steric bulk compared to ethyl groups. Physicochemical Impact: Smaller ring size and methyl groups result in lower molecular weight (~127.18 g/mol) and LogP (~0.5) than this compound . Applications: Pyrrolidinones are common solvents and intermediates, whereas indolinones are more often explored for bioactivity.
- 5-Hexyl-1,4-dioxan-2-one (CAS 56-40-6) Core Structure: A dioxanone ring with a hexyl chain at position 3. Key Contrasts: The ether-oxygen-rich dioxanone ring increases polarity, while the hexyl chain adds lipophilicity. This combination creates amphiphilic properties distinct from indolin-2-one derivatives .
Tables
Table 1. Comparative Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
